molecular formula C12H10ClNO3 B3135382 Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate CAS No. 400715-69-7

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate

Cat. No. B3135382
CAS RN: 400715-69-7
M. Wt: 251.66 g/mol
InChI Key: VAKMSXIMRSCPQU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is a chemical compound used as a pharmaceutical and organic intermediate . It is also used in organic light-emitting diodes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 . This indicates that the compound has a molecular weight of 251.67 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Metabolism in Various Species

    Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a hypolipidemic agent structurally similar to Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate, was studied for its metabolism in rats, rabbits, and dogs. This compound underwent hydrolysis, glucuronidation at the carboxyl group, and furan ring cleavage in these species (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

  • Synthetic Applications

    Ethyl 5-chloro-3-phenylindole-2-carboxylate, related to this compound, was synthesized as an intermediate in organic chemistry, showcasing the compound's utility in complex chemical synthesis (Fürstner, Hupperts, & Seidel, 2003).

  • Amyloid Fibril Inhibition

    Oxazoles with a C(4) carboxyl group, similar to this compound, were synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils. Certain substitutions, such as a 3,5-dichlorophenyl group, significantly reduced amyloidogenesis, indicating potential therapeutic applications (Razavi et al., 2005).

  • Versatile Intermediate for Synthesis

    Ethyl 2-chlorooxazole-4-carboxylate, structurally related to this compound, was used as an intermediate for synthesizing various substituted oxazoles. This process involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, highlighting its versatility in organic synthesis (Hodgetts & Kershaw, 2002).

  • Antimicrobial Agent Synthesis

    Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, structurally related to this compound, were synthesized and transformed into a variety of compounds with potential as antimicrobial agents. This demonstrates the potential of such compounds in the development of new antimicrobials (Biointerface Research in Applied Chemistry, 2020).

  • Corrosion Inhibition in Metals

    Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a compound similar to this compound, was tested for its efficiency in inhibiting corrosion on aluminum alloy in hydrochloric acid, indicating its potential use in materials science and engineering (Raviprabha & Bhat, 2021).

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is not specified in the search results. As a pharmaceutical intermediate, its mechanism of action would depend on the specific drug it is used to synthesize .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMSXIMRSCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product from Step 79b (1.28 g, 4.70 mmol, 1 eq), benzene (8 mL), and POCl3 (2.0 mL, 21 mmol) is heated under reflux for 65 h and cooled. The mixture is then evaporated and extracted between CHCl3 and water. The organic layer is separated, dried over MgSO4, filtered, and evaporated. The residue is crystallized from EtOH to give the title product (0.61 g, 51%). MS (ESI) for C12H10ClNO3 m/z 252 (M+H)+.
Name
product
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
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